3-Bromo-7-chloro-1-benzothiophene
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Overview
Description
3-Bromo-7-chloro-1-benzothiophene is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring. Benzothiophenes are a class of organosulfur compounds known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-1-benzothiophene can be achieved through various methods. One common approach involves the bromination and chlorination of benzothiophene derivatives. For instance, the reaction of 3-bromothianaphthene with chlorine gas under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution can produce various substituted benzothiophenes .
Scientific Research Applications
3-Bromo-7-chloro-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-1-benzothiophene varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-benzothiophene
- 7-Chloro-1-benzothiophene
- 3-Bromo-7-methyl-1-benzothiophene
Uniqueness
3-Bromo-7-chloro-1-benzothiophene is unique due to the presence of both bromine and chlorine substituents on the benzothiophene ring. This dual substitution can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C8H4BrClS |
---|---|
Molecular Weight |
247.54 g/mol |
IUPAC Name |
3-bromo-7-chloro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrClS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H |
InChI Key |
QOULZEDPDFSRRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2Br |
Origin of Product |
United States |
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